molecular formula C22H19ClF3NO5 B2983684 3-(4-Chloro-3-methylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one CAS No. 685861-40-9

3-(4-Chloro-3-methylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one

Cat. No. B2983684
CAS RN: 685861-40-9
M. Wt: 469.84
InChI Key: HLQXYMWZJQLZOK-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one is a useful research compound. Its molecular formula is C22H19ClF3NO5 and its molecular weight is 469.84. The purity is usually 95%.
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Scientific Research Applications

  • Diastereoselective Synthesis of Chromanes Research by (Korotaev et al., 2017) demonstrates a diastereoselective synthesis method for chromanes, a derivative of chromenes. This involves reactions with morpholinocyclopentene under controlled conditions, leading to various isomers.

  • Key Precursors for DNA-PK Inhibitors The study by (Rodriguez Aristegui et al., 2006) highlights the synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate as a crucial intermediate in creating DNA-dependent protein kinase (DNA-PK) inhibitors.

  • Experimental and Theoretical Studies on Chromen-2-one The work by (Priyanka et al., 2016) combines experimental and theoretical approaches to analyze the structural and physicochemical properties of 4-(2-hydroxy-3-morpholin-4-yl-propoxy)-chromen-2-one.

  • Spiro Chromene Formation with Morpholine A study by (Pansuriya et al., 2009) discusses the formation of spiro chromene derivatives through a reaction involving morpholine, showcasing its role in synthesizing certain chromene derivatives.

  • Synthesis of Compounds Containing Chromene Core In a research by (Heravi et al., 2011), dihydropyrano[c]chromene was synthesized via a one-pot reaction in water, highlighting an environmentally friendly approach to chromene synthesis.

  • Regio- and Stereoselective Addition in Chromene Synthesis Research by (Korotaev et al., 2015) discusses the highly selective addition of aminoenones to 2-substituted 3-nitro-2H-chromenes, leading to various chromane derivatives.

  • Synthesis of Chromen-3-yl-1,2,4-oxadiazoles The study by (Rao et al., 2014) focuses on the synthesis of 3-[5-(Morpholinomethyl/Piperidinomethyl/Pyrrolidinemethyl) -1,2,4-oxadiazol-3-yl]-4H-chromones, demonstrating the versatility of chromene derivatives.

  • Photoluminescence Properties of Zinc(II) Complexes (Chakraborty et al., 2014) investigates zinc(II) complexes with Schiff-base ligands, exploring the impact of chromene derivatives on the structural and photoluminescent properties of these complexes.

  • Novel Polystyrene-supported TBD Catalysts In a study by (Alonzi et al., 2014), novel catalysts are synthesized for the Michael addition in the creation of Warfarin and its analogues, incorporating chromene derivatives.

  • Synthesis of 2-Pyrone and Thiochromen-2-one Derivatives The research by (Nejadshafiee et al., 2013) presents a one-pot reaction involving β-ketoamides and thiochromen-2-one, leading to the synthesis of various 2-pyrone derivatives.

  • Synthesis of Dibenzothiophenes Research by (Rodríguez-Arístegui et al., 2011) discusses the synthesis of functionalized dibenzothiophenes, incorporating chromen-4-one derivatives for DNA-PK inhibition.

  • Eco-friendly Synthesis of Chromene Derivatives The work by (Kumar et al., 2015) emphasizes a green, catalyst-free, solvent-free method for synthesizing benzo[f]furo[3,2-c]chromen-4-(5H)-ones.

  • Copper(II) Complexes with Schiff-base Ligands In a study by (Bhattacharjee et al., 2017), copper(II) complexes with Schiff-base ligands were synthesized, including those with chromene derivatives, to explore their catalytic activities.

  • PET Agents for Imaging DNA-PK in Cancer (Gao et al., 2012) focuses on synthesizing carbon-11-labeled chromen-4-one derivatives as potential PET agents for imaging DNA-PK in cancer.

  • Water-Soluble Neurokinin-1 Receptor Antagonists The research by (Harrison et al., 2001) discusses an orally active, water-soluble neurokinin-1 receptor antagonist, incorporating chromen-4-one derivatives for potential clinical applications.

  • Structural and Photoluminescence Features of Zinc(II) Complexes (Chakraborty et al., 2014) investigates the ligand and anion control in complex formation of Zinc(II) complexes with tridentate Schiff-base ligands, including chromene derivatives.

  • Novel Chromene Derivatives with Antimicrobial Activity A study by (El Azab et al., 2014) presents the microwave-assisted synthesis of novel 2H-chromene derivatives, assessing their antimicrobial activity.

  • Synthesis of Multi-functionalized Chromenes Research by (Wen et al., 2012) describes a method for preparing multi-functionalized chromenes, which could be converted into various benzoxepins.

  • Synthesis of 2-Alkoxy-3-cyano-2H-chromenes The work by (Auzou & René, 1986) details a synthesis method for 2-alkoxy-3-cyano-2H-chromenes, offering insights into their potential applications.

properties

IUPAC Name

3-(4-chloro-3-methylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF3NO5/c1-12-10-13(2-4-16(12)23)31-20-18(29)14-3-5-17(28)15(11-27-6-8-30-9-7-27)19(14)32-21(20)22(24,25)26/h2-5,10,28H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQXYMWZJQLZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClF3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-3-methylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one

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